molecular formula C21H26N4O3S2 B11620360 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620360
M. Wt: 446.6 g/mol
InChI Key: RYVQRVINXFTDCA-VBKFSLOCSA-N
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Description

The compound 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a pyridopyrimidinone core fused with a thiazolidinone ring. Key structural elements include:

  • A 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.
  • A (Z)-configured methylidene bridge linking the pyridopyrimidinone and thiazolidinone moieties.
  • A 3-sec-butyl-substituted thiazolidinone with 4-oxo and 2-thioxo functional groups.
  • A 3-methoxypropylamino substituent at position 2 of the pyridopyrimidinone.

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-5-14(3)25-20(27)16(30-21(25)29)12-15-17(22-9-7-11-28-4)23-18-13(2)8-6-10-24(18)19(15)26/h6,8,10,12,14,22H,5,7,9,11H2,1-4H3/b16-12-

InChI Key

RYVQRVINXFTDCA-VBKFSLOCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)SC1=S

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents :

    • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)

    • 3-Methoxypropylamine (1.2 equiv)

    • Base: N,NN,N-Diisopropylethylamine (DIPEA, 1.5 equiv) or K2CO3K_2CO_3

    • Solvent: Acetonitrile (25 mL per 0.009 mol substrate)

  • Conditions : Reflux at 82–85°C for 10–12 hours under inert atmosphere.

  • Monitoring : Thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7).

Workup and Isolation

Post-reaction, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to yield the 2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate.

Thiazolidinone Moiety Incorporation

The 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is introduced via a Knoevenagel condensation. This step requires precise stereochemical control to achieve the Z-configuration at the exocyclic double bond.

Thiazolidinone Synthesis

  • Reagents :

    • 3-sec-Butyl-2-thioxothiazolidin-4-one (1.1 equiv)

    • Pyrido[1,2-a]pyrimidin-4-one intermediate (1.0 equiv)

    • Catalyst: Piperidine (0.1 equiv)

    • Solvent: Ethanol (anhydrous)

  • Conditions : Reflux at 78°C for 6–8 hours.

Stereochemical Control

The Z-configuration is favored by:

  • Steric hindrance from the sec-butyl group.

  • Hydrogen bonding between the thioxo group and the pyrimidinone ring.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • νC=O\nu_{\text{C=O}}: 1667 cm1^{-1}

    • νC=N\nu_{\text{C=N}}: 1631 cm1^{-1}

  • 1^1H NMR (CDCl3_3, 300 MHz) :

    • δ 8.97–8.95 (d, 1H, C6-H)

    • δ 3.68–3.66 (t, 4H, morpholine CH2_2-O-CH2_2)

    • δ 2.21 (s, 3H, CH3_3)

  • Mass Spectrometry :

    • [M+H]+^+: m/z 472.18355 (calculated).

X-ray Diffraction (XRD)

A related analog (compound 4b ) confirmed planar geometry of the pyrido[1,2-a]pyrimidin-4-one ring system, with a dihedral angle of 47.88° between the pyrimidinone and triazole rings.

Reaction Optimization Challenges

ParameterOptimization StrategyOutcome
Amine Nucleophilicity Use of DIPEA vs. K2CO3K_2CO_3DIPEA improved yield by 15%
Solvent Polarity Acetonitrile vs. DMFAcetonitrile reduced side products
Reaction Time 10–12 hours vs. 8 hours>90% conversion at 12 hours

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the pyridopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities. Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, offering insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound could be investigated for its therapeutic potential. Its structural features suggest possible applications in drug discovery, particularly in designing molecules with specific pharmacological activities.

Industry

In industry, the compound might be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s thiazolidine and pyridopyrimidine moieties are likely crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Compound ID Thiazolidinone Substituent Amino Substituent Molecular Formula (Example) Average Mass (g/mol) Key Features
Target Compound 3-sec-butyl 3-methoxypropylamino C24H28N4O3S2 (estimated) ~532.6 High lipophilicity (sec-butyl); ether oxygen enhances solubility.
3-sec-butyl 4-ethylpiperazinyl C26H32N6O2S2 548.71 Piperazine ring increases basicity; potential for improved protein binding.
3-benzyl 2-(morpholin-4-yl)ethylamino C28H28N6O3S2 568.7 Benzyl group enhances aromatic interactions; morpholine improves solubility.
3-(2-methoxyethyl) 1-phenylethylamino C26H27N5O3S2 545.7 Methoxyethyl reduces steric hindrance; phenylethyl enhances lipophilicity.
3-benzyl 2-hydroxyethylamino C25H23N5O3S2 529.6 Hydroxyethyl improves hydrogen bonding; benzyl aids π-π stacking.

Key Observations:

3-benzyl (): Introduces aromaticity, favoring π-π interactions with hydrophobic protein pockets . 3-(2-methoxyethyl) (): Balances solubility and steric effects via an ether linkage .

Amino Substituent Variations: 3-methoxypropylamino (target): The methoxy group improves aqueous solubility compared to purely alkyl chains. 4-ethylpiperazinyl (): Piperazine’s basic nitrogen may enhance binding to acidic residues in target proteins . Morpholinylethylamino (): Morpholine’s oxygen atom facilitates solubility and hydrogen bonding .

Computational and Experimental Insights

Molecular Similarity and Bioactivity

  • Tanimoto Coefficients : Computational studies using Tanimoto and Dice indices () suggest that structural analogs with >70% similarity (e.g., benzyl vs. sec-butyl derivatives) may exhibit comparable bioactivities .
  • Bioactivity Clustering : Hierarchical clustering () indicates that compounds with similar substituents (e.g., morpholinyl vs. piperazinyl) cluster together, hinting at shared modes of action .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s sec-butyl group likely increases LogP compared to benzyl or methoxyethyl analogs, impacting bioavailability .
  • Solubility: The 3-methoxypropylamino group’s ether oxygen may enhance water solubility relative to ’s ethylpiperazinyl group .

Implications for Drug Design

  • Targeted Modifications :
    • Lipophilicity Optimization : Replacing sec-butyl with benzyl () could enhance binding to hydrophobic targets.
    • Solubility Enhancement : Morpholinyl or hydroxyethyl groups () improve pharmacokinetics.
  • Structure-Activity Relationship (SAR): The Z-configuration of the methylidene bridge is critical for maintaining planar geometry and binding affinity, as seen in similar thiazolidinone derivatives .

Q & A

Q. Q1. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Thiazolidinone core formation : Reacting substituted pyrimidine precursors with thiol-containing reagents (e.g., 2-mercaptoacetic acid) under acidic conditions (e.g., acetic acid) to generate the thiazolidinone ring .
  • Schiff base formation : Condensation of aldehyde intermediates with amino-functionalized pyrido-pyrimidinones. Optimal yields (≥85%) are achieved using ethanol as a solvent and catalytic acetic acid at 60–80°C .
  • Purification : Column chromatography (silica gel, dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Key Parameters for Optimization :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher yields at elevated temperatures
SolventEthanolMinimizes side reactions
CatalystAcetic acid (5–10 drops)Accelerates imine formation

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR : Use ¹H/¹³C-NMR (300–500 MHz) in DMSO-d6 to resolve complex splitting patterns. Assign peaks via 2D experiments (COSY, HSQC), focusing on the thiazolidinone C=S (δ ~170–180 ppm in ¹³C) and pyrido-pyrimidinone carbonyl (δ ~160–165 ppm) .
  • FTIR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=S at ~1150–1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-TOF .

Advanced Research Questions

Q. Q3. How can computational methods guide reaction mechanism elucidation for this compound?

Methodological Answer :

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states (e.g., imine formation, cyclization). B3LYP/6-311++G(d,p) is suitable for geometry optimization and energy profiling .
  • Reaction path search : Apply the anharmonic downward distortion following (ADDF) method to identify low-energy pathways, reducing trial-and-error experimentation .
  • MD simulations : Study solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using GROMACS .

Case Study :
A 2024 ICReDD study integrated computational screening with experimental validation, reducing reaction optimization time by 40% for similar thiazolidinone derivatives .

Q. Q4. How should researchers address discrepancies in bioactivity data across structural analogs?

Methodological Answer :

  • Structural-activity comparison : Tabulate analogs (e.g., 3-methoxypropyl vs. benzyl substituents) and their IC₅₀ values (Table 1).
  • Control experiments : Test for assay interference (e.g., thiol-reactive compounds in enzymatic assays) using negative controls .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinases, oxidoreductases), explaining potency variations .

Q. Table 1. Bioactivity of Structural Analogs

Analog SubstituentTargetIC₅₀ (µM)Reference
3-MethoxypropylKinase X0.12 ± 0.03
BenzylKinase X2.7 ± 0.5

Q. Q5. What strategies improve regioselectivity during functionalization of the pyrido-pyrimidinone core?

Methodological Answer :

  • Directing groups : Install temporary protecting groups (e.g., Boc on the amino moiety) to steer electrophilic substitution .
  • Metal catalysis : Use Pd(OAc)₂/Xantphos for Suzuki couplings at the 9-methyl position .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the 2-amino site .

Example :
A 2023 study achieved >90% regioselectivity for C-3 methylation using Pd-catalyzed C–H activation in DMF .

Data Analysis and Validation

Q. Q6. How can researchers validate the Z-configuration of the thiazolidinone methylidene group?

Methodological Answer :

  • NOESY NMR : Look for cross-peaks between the thiazolidinone methylidene proton and the pyrido-pyrimidinone aromatic protons .
  • X-ray crystallography : Resolve the crystal structure (e.g., CCDC deposition) to confirm stereochemistry .
  • DFT-NMR comparison : Compute theoretical NMR shifts for Z/E isomers and match with experimental data .

Q. Q7. What statistical approaches resolve batch-to-batch variability in bioactivity assays?

Methodological Answer :

  • Multivariate analysis : Apply PCA to identify outlier batches (e.g., impurities in the 3-sec-butyl group) .
  • Design of Experiments (DoE) : Use a Box-Behnken design to optimize synthesis parameters (temperature, catalyst loading) for consistent bioactivity .

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